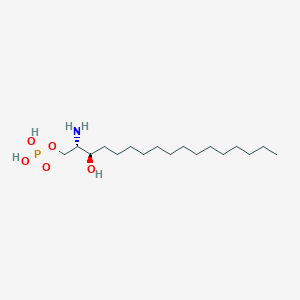

(2S,3R)-2-Azaniumyl-3-hydroxyheptadecyl hydrogen phosphate

Description

Its molecular formula is C₁₇H₃₈NO₅P, with a molecular weight of 367.2488 g/mol . Unlike unsaturated sphingosine derivatives, sphinganine lacks the C4–C5 double bond, which influences its biophysical properties and biological activity. This compound is part of the broader sphingolipidome, playing roles in cell signaling, membrane structure, and metabolic regulation .

Propriétés

Numéro CAS |

474923-29-0 |

|---|---|

Formule moléculaire |

C17H38NO5P |

Poids moléculaire |

367.5 g/mol |

Nom IUPAC |

[(2S,3R)-2-azaniumyl-3-hydroxyheptadecyl] hydrogen phosphate |

InChI |

InChI=1S/C17H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h16-17,19H,2-15,18H2,1H3,(H2,20,21,22)/t16-,17+/m0/s1 |

Clé InChI |

RTCZJPCPBSBOKB-DLBZAZTESA-N |

SMILES isomérique |

CCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |

SMILES canonique |

CCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O |

Synonymes |

(2S,3R)-2-Amino-1,3-heptadecanediol 1-(Dihydrogen Phosphate); (2S,3R)-2-Amino-3-hydroxyheptadecyl Dihydrogen Phosphate |

Origine du produit |

United States |

Méthodes De Préparation

Synthèse De Novo: Le sphinganin-1-phosphate peut être synthétisé de novo au sein des cellules par des réactions enzymatiques impliquant la sérine palmitoyltransférase (SPT) et la céramide synthase.

Synthèse chimique: Les méthodes chimiques impliquent la phosphorylation du sphinganin (d17:0) en utilisant des réactifs appropriés.

Production industrielle:: Les méthodes de production à l'échelle industrielle ne sont pas largement rapportées en raison de la nature spécialisée du composé. Des quantités de qualité recherche sont disponibles auprès des fournisseurs.

Analyse Des Réactions Chimiques

Le sphinganin-1-phosphate (d17:0) peut subir diverses réactions:

Phosphorylation: L'ajout d'un groupe phosphate au sphinganin (d17:0).

Hydrolyse: Clivage de la liaison ester phosphate.

Métabolisme: Modifications enzymatiques conduisant à d'autres sphingolipides.

Les réactifs courants comprennent l'acide phosphorique, les enzymes (par exemple, les sphingosine kinases) et les phosphatases spécifiques. Les principaux produits comprennent le sphingosine-1-phosphate (d17:0) et les céramides.

4. Applications de la recherche scientifique

Biologie et signalisation cellulaire::Migration cellulaire: Le sphinganin-1-phosphate régule la migration cellulaire, l'angiogenèse et les réponses immunitaires.

Apoptose: Il influence les voies de survie cellulaire et d'apoptose.

Neuroprotection: Impliqué dans les maladies neurodégénératives.

Recherche sur le glaucome: Réduction des niveaux dans les échantillons de trabéculum glaucomateux.

Cancer: Rôles potentiels dans la progression et la thérapie du cancer.

5. Mécanisme d'action

Le sphinganin-1-phosphate agit par le biais des récepteurs couplés aux protéines G (récepteurs S1P). Il module les niveaux de calcium intracellulaire, active les kinases en aval et influence l'expression des gènes. Les principales voies comprennent PI3K/Akt et MAPK.

Applications De Recherche Scientifique

Cell Migration: Sphinganine-1-phosphate regulates cell migration, angiogenesis, and immune responses.

Apoptosis: It influences cell survival and apoptosis pathways.

Neuroprotection: Implicated in neurodegenerative diseases.

Glaucoma Research: Reduced levels in glaucomatous trabecular meshwork samples.

Cancer: Potential roles in cancer progression and therapy.

Mécanisme D'action

Sphinganine-1-phosphate acts through G protein-coupled receptors (S1P receptors). It modulates intracellular calcium levels, activates downstream kinases, and influences gene expression. Key pathways include PI3K/Akt and MAPK.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Comparisons

Key structural analogs include:

| Compound Name | Backbone Structure | Double Bonds | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Features |

|---|---|---|---|---|---|---|

| Sphinganine-C17-1-phosphate | C17 sphinganine | 0 (saturated) | C₁₇H₃₈NO₅P | 367.2488 | ~4.35* | Fully saturated backbone |

| Sphingosine-1-phosphate (d17:1) | C17 sphingosine | 1 (C4–C5) | C₁₇H₃₆NO₅P | 365.233 | 4.351 | Unsaturated backbone; bioactive |

| Sphinganine-1-phosphocholine | C18 sphinganine | 0 | C₂₃H₅₁N₂O₅P | 466.3536 | N/A | Phosphocholine head group |

| C17 Sphingosine-1-phosphocholine | C17 sphingosine | 1 | C₂₂H₄₇N₂O₅P | 450.3223 | N/A | Shorter chain + phosphocholine |

*Estimated based on structural similarity to sphingosine-1-phosphate (d17:1) .

Key Observations :

- Saturation : Sphinganine-C17-1-phosphate lacks the C4–C5 double bond present in sphingosine-1-phosphate (d17:1), reducing its conformational flexibility and altering receptor binding .

- Head Group : Phosphocholine derivatives (e.g., sphinganine-1-phosphocholine) exhibit greater polarity compared to phosphate-only analogs, enhancing aqueous solubility .

Signaling Pathways

- Sphinganine-C17-1-phosphate: Limited direct receptor-mediated signaling data exist, but saturated sphinganine derivatives are implicated in de novo ceramide synthesis and apoptosis regulation .

- Sphingosine-1-phosphate (d17:1) : Binds to S1P receptors (S1PR1–5), modulating immune cell trafficking, endothelial barrier function, and viral pathogenesis (e.g., COVID-19 metabolic dysregulation) .

Metabolic Roles

- Sphinganine-C17-1-phosphate is a precursor in the sphingolipid salvage pathway, whereas sphingosine-1-phosphate (d17:1) is a terminal metabolite with direct signaling functions .

- In COVID-19 patients, sphingosine-1-phosphate (d17:1) levels correlate with disease severity, suggesting a role in metabolic inflammation absent in saturated analogs like sphinganine-C17-1-phosphate .

Analytical Detection

- Both compounds are quantified via LC-MS/MS. Sphingosine-1-phosphate (d17:1) has been measured in cerebrospinal fluid for diagnosing carcinomatous meningitis, while sphinganine-C17-1-phosphate is primarily studied in lipidomic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.